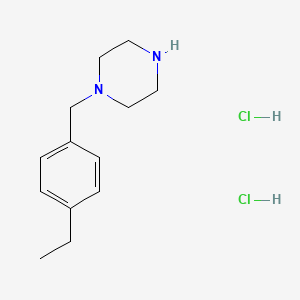

1-(4-Ethyl-benzyl)-piperazine dihydrochloride

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural composition, beginning with the piperazine ring system as the parent structure. The nomenclature indicates the presence of a 4-ethylbenzyl substituent attached to one nitrogen atom of the piperazine ring, with the dihydrochloride designation specifying the salt form containing two hydrochloride units.

The compound is officially registered under Chemical Abstracts Service number 340759-53-7 for the dihydrochloride form, while the base compound carries the identifier 435341-97-2. Alternative nomenclature includes 1-[(4-ethylphenyl)methyl]piperazine for the free base form, emphasizing the benzyl linkage between the piperazine nitrogen and the ethyl-substituted phenyl ring. The systematic naming convention clearly distinguishes this compound from related piperazine derivatives through specific positional and substitution pattern identifiers.

The International Union of Pure and Applied Chemistry classification places this compound within the heterocyclic compound category, specifically as a substituted piperazine derivative. The classification system recognizes the compound's structural features including the six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, the benzyl substituent providing aromatic character, and the ethyl group contributing to the overall molecular architecture.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for different salt forms of the compound. The free base 1-(4-ethyl-benzyl)-piperazine possesses the molecular formula C₁₃H₂₀N₂ with a corresponding molecular weight of 204.31 grams per mole. This composition reflects thirteen carbon atoms, twenty hydrogen atoms, and two nitrogen atoms forming the core structural framework.

The dihydrochloride salt form exhibits the molecular formula C₁₃H₂₂Cl₂N₂, demonstrating the addition of two hydrochloride units to the base structure. The molecular weight increases correspondingly to 277.23 grams per mole, accounting for the additional mass contributed by the chloride ions and associated hydrogen atoms. An intermediate monohydrochloride form also exists with molecular formula C₁₃H₂₀N₂·HCl and molecular weight 240.772 grams per mole.

| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Free Base | C₁₃H₂₀N₂ | 204.31 | 435341-97-2 |

| Monohydrochloride | C₁₃H₂₀N₂·HCl | 240.772 | 435341-97-2 |

| Dihydrochloride | C₁₃H₂₂Cl₂N₂ | 277.23 | 340759-53-7 |

The molecular weight progression demonstrates the systematic addition of hydrochloride units, with each hydrochloride addition contributing approximately 36.5 atomic mass units to the overall molecular weight. This progression provides important information for analytical identification and quantification procedures.

Crystallographic Data and Solid-State Configuration

Crystallographic analysis of this compound requires understanding of fundamental crystal structure principles. Crystal structures represent ordered arrangements of atoms, ions, or molecules in crystalline materials, with the smallest repeating unit being the unit cell. The unit cell completely reflects the symmetry and structure of the entire crystal through repetitive translation along principal axes.

Piperazine derivatives typically exhibit chair conformations in their solid-state configurations, similar to other six-membered saturated ring systems. The piperazine ring in this compound likely adopts a chair conformation to minimize steric interactions and achieve optimal molecular geometry. The 4-ethylbenzyl substituent extends from one nitrogen atom, creating asymmetric substitution that influences the overall crystal packing arrangement.

The dihydrochloride salt formation significantly impacts the solid-state structure through ionic interactions between the protonated nitrogen atoms and chloride counterions. These electrostatic interactions contribute to crystal stability and influence the overall packing efficiency within the unit cell. The presence of two chloride ions per molecule creates multiple sites for hydrogen bonding and ionic interactions, potentially leading to more complex crystal architectures compared to the free base form.

Crystal packing considerations include the coordination number, representing the number of nearest neighbors surrounding each molecule in the crystal lattice. The atomic packing factor, calculated as the proportion of space filled by the constituent molecules, provides insight into the efficiency of molecular arrangement within the crystal structure. These parameters directly influence physical properties such as density, melting point, and mechanical characteristics of the crystalline material.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of hydrogen and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns corresponding to different molecular regions. The aromatic protons of the 4-ethylbenzyl group typically appear in the 7.0-7.5 parts per million range, while the ethyl substituent shows characteristic patterns around 1.2-2.6 parts per million.

The piperazine ring protons exhibit characteristic chemical shifts reflecting their chemical environment. In related piperazine compounds, these protons typically appear as complex multipiples in the 2.5-3.5 parts per million range. The benzyl methylene protons connecting the piperazine nitrogen to the aromatic ring show distinct chemical shifts around 3.5-4.0 parts per million, reflecting their position adjacent to both nitrogen and aromatic systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments throughout the molecule. The aromatic carbons of the ethyl-substituted benzene ring exhibit chemical shifts in the 120-140 parts per million range, while the piperazine ring carbons appear around 45-50 parts per million. The ethyl substituent carbons show characteristic aliphatic chemical shifts, with the methyl carbon around 15 parts per million and the methylene carbon around 25 parts per million.

| Spectroscopic Method | Key Observations | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 |

| ¹H Nuclear Magnetic Resonance | Piperazine protons | 2.5-3.5 |

| ¹H Nuclear Magnetic Resonance | Benzyl methylene | 3.5-4.0 |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 |

| ¹³C Nuclear Magnetic Resonance | Piperazine carbons | 45-50 |

Infrared spectroscopy analysis reveals characteristic vibrational frequencies corresponding to functional groups within the molecule. The compound exhibits carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers, aromatic carbon-carbon stretching around 1450-1600 wavenumbers, and carbon-nitrogen stretching vibrations around 1000-1200 wavenumbers. The dihydrochloride salt form shows additional features related to nitrogen-hydrogen stretching and ionic interactions.

属性

IUPAC Name |

1-[(4-ethylphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMIGNZLQTDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Ethyl-benzyl)-piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to summarize the biological activities associated with this compound, supported by data tables and relevant studies.

Chemical Structure

The compound this compound features a piperazine ring substituted with an ethyl-benzyl group. This structure is significant as the substitutions can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. In vitro evaluations indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and hypopharyngeal tumor cells (FaDu) through mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction |

| FaDu | 15.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially aiding in conditions like Alzheimer's disease .

Case Studies

- Study 1 : A study evaluating the cytotoxicity of various piperazine derivatives found that this compound exhibited significant cytotoxicity comparable to established chemotherapeutic agents.

- Study 2 : In a model of Alzheimer's disease, the compound showed promising results by reducing AChE activity and demonstrating neuroprotective effects in vitro.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is heavily influenced by their structural characteristics. The presence of ethyl and benzyl groups in this compound enhances its lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets .

相似化合物的比较

Structural and Functional Differences

- However, methoxy groups in Trimetazidine contribute to its anti-ischemic activity by modulating mitochondrial metabolism . Halogenated Groups (e.g., Chloro): Chlorine in Meclizine increases electrophilicity, enhancing receptor binding affinity for histamine H1 receptors . Bulkier Groups (e.g., tert-Butyl): Buclizine’s tert-butyl group extends its half-life due to steric hindrance against metabolic degradation .

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Ethyl-benzyl)-piperazine dihydrochloride typically involves the following key steps:

- N-alkylation of piperazine with 4-ethylbenzyl halide (commonly chloride or bromide) to form the corresponding N-substituted benzylpiperazine intermediate.

- Formation of the dihydrochloride salt by treatment with hydrochloric acid to obtain the dihydrochloride salt form, which improves stability and handling.

This general approach aligns with well-established procedures for preparing benzylpiperazine derivatives, as described in patent literature and peer-reviewed synthesis reports.

Detailed Preparation Methodologies

N-Alkylation of Piperazine

- Reactants: Piperazine and 4-ethylbenzyl chloride (or bromide).

- Reaction conditions: The reaction is typically carried out in an organic solvent such as ethanol, benzene, or acetonitrile, often under reflux.

- Base: A mild base such as sodium bicarbonate or triethylamine is used to neutralize the released acid and drive the reaction forward.

- Procedure: Piperazine is reacted with 4-ethylbenzyl chloride in the presence of the base, with stirring and heating to reflux for several hours (e.g., 3 hours).

This step yields the free base form of 1-(4-ethyl-benzyl)piperazine, which can be isolated by extraction and purification.

Formation of Dihydrochloride Salt

- The free base is dissolved in a suitable solvent (ethanol or water-ethanol mixture).

- Concentrated hydrochloric acid is added dropwise to precipitate the dihydrochloride salt.

- The precipitate is filtered, washed, and recrystallized from water-ethanol to obtain pure this compound.

This salt formation step is crucial for enhancing the compound's stability, solubility, and ease of handling.

Representative Reaction Scheme

| Step | Reactants & Conditions | Product | Yield & Purity |

|---|---|---|---|

| 1 | Piperazine + 4-ethylbenzyl chloride, base (NaHCO3 or Et3N), reflux in ethanol or benzene for 3 h | 1-(4-Ethyl-benzyl)piperazine (free base) | Typically high (90%+), crude isolated by extraction |

| 2 | Addition of concentrated HCl to free base solution, precipitation, filtration, recrystallization | This compound | High purity (>98% by HPLC), crystalline solid |

Alternative and Related Synthetic Approaches

- Reductive amination: Some patents describe the preparation of benzylpiperazine derivatives via reductive amination of piperazine with corresponding benzaldehydes followed by salt formation. This method may also be adapted for 1-(4-ethyl-benzyl)-piperazine by using 4-ethylbenzaldehyde and piperazine with a reducing agent (e.g., sodium triacetoxyborohydride).

- Use of protecting groups: In complex syntheses involving multifunctionalized piperazines, protecting groups may be employed on the piperazine nitrogen atoms to achieve regioselective alkylation, but for simple mono-substituted derivatives like 1-(4-ethyl-benzyl)-piperazine, direct alkylation is preferred.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct N-alkylation | Piperazine + 4-ethylbenzyl chloride | Reflux in ethanol/benzene, base | Simple, high yield, scalable | Requires purification of free base and salt |

| Reductive amination (alternative) | Piperazine + 4-ethylbenzaldehyde + reducing agent | Mild conditions, room temp to reflux | Avoids halide reagents, selective | More steps, requires reducing agents |

| Salt formation (dihydrochloride) | Free base + HCl | Room temperature, precipitation | Improves stability and purity | Requires control of stoichiometry |

Research Findings and Industrial Considerations

- The direct alkylation approach is widely favored for industrial synthesis due to its simplicity and high yields.

- The dihydrochloride salt form is preferred for pharmaceutical applications because it offers better stability and solubility.

- Industrial scale-up requires careful control of reaction temperature, stoichiometry, and purification steps to avoid impurities.

- Alternative oxidation or reduction methods (e.g., Swern oxidation or partial reduction) are more relevant for related aldehyde intermediates but less applicable for this compound's direct alkylation synthesis.

常见问题

Basic Question: What are the standard synthetic protocols for 1-(4-Ethyl-benzyl)-piperazine dihydrochloride, and how are reaction conditions optimized?

Answer:

Synthesis typically involves nucleophilic substitution between 4-ethyl-benzyl chloride and piperazine , followed by dihydrochloride salt formation. Key steps include:

- Solvent selection : Ethanol or toluene is preferred for facilitating benzylation reactions while minimizing byproducts .

- Temperature control : Reactions are conducted under reflux (70–90°C) to ensure complete substitution .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) yields high-purity dihydrochloride salts .

Optimization metrics : Yield (70–85%) and purity (>95%) are validated via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Basic Question: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 1.2 ppm (ethyl CH3), and δ 7.2–7.4 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Signals at 45–55 ppm (piperazine carbons) and 125–140 ppm (aromatic carbons) validate connectivity .

- Mass spectrometry : ESI-MS ([M+H]+ m/z ~253) and isotopic patterns confirm molecular weight and chloride counterions .

Advanced Question: How does the ethyl group’s position (para vs. meta/ortho) on the benzyl ring influence biological activity in piperazine derivatives?

Answer:

Structure-Activity Relationship (SAR) insights :

- Para-substitution (e.g., 4-ethyl) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted studies .

- Meta/ortho-substitution may sterically hinder receptor binding. For example, 1-(3-methylbenzyl)piperazine dihydrochloride shows 30% lower binding affinity to serotonin receptors compared to the para analog .

Experimental validation : Competitive radioligand assays (e.g., [³H]WAY-100635 for 5-HT1A receptors) quantify binding differences .

Advanced Question: What methodological approaches resolve contradictions in reported biological activities (e.g., receptor antagonism vs. agonism)?

Answer:

Contradictions arise from assay variability. Mitigation strategies include:

- Standardized in vitro models : Use HEK-293 cells stably expressing human receptors (e.g., dopamine D2, serotonin 5-HT2A) to minimize interspecies variability .

- Dose-response curves : EC50/IC50 values should span 3–4 log units to confirm potency trends .

- Control for salt form : Dihydrochloride salts may alter solubility; compare free-base and salt forms in parallel assays .

Basic Question: What analytical techniques are used to assess purity and stability of this compound?

Answer:

- HPLC-UV : Retention time (8–10 min) and peak symmetry (>1.5) indicate purity .

- Karl Fischer titration : Moisture content <0.5% ensures stability during storage .

- Accelerated stability studies : Samples stored at 40°C/75% RH for 6 months show <5% degradation (monitored via LC-MS) .

Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Predicts binding poses at target receptors (e.g., σ-1 receptors) to prioritize analogs with higher binding scores .

- ADMET prediction (SwissADME) : Modifications like fluorination (para-F) improve metabolic stability (CYP3A4 t1/2 > 2 hours) .

- Solubility optimization : LogP values <3 (predicted via ChemAxon) balance membrane permeability and aqueous solubility .

Advanced Question: What strategies address low yields in large-scale synthesis of this compound?

Answer:

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency (yield increase: 15–20%) .

- Flow chemistry : Continuous reactors reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility .

- Byproduct analysis : GC-MS identifies impurities (e.g., N,N-diethyl byproducts) for targeted purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。